molecular formula C12H22N2O3 B15273964 tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B15273964
M. Wt: 242.31 g/mol
InChI Key: WRKOVSNHCCVCEU-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1224592-38-4) is a high-value spirocyclic building block extensively employed in medicinal chemistry and pharmaceutical research . This compound features a unique bicyclic structure with oxygen and nitrogen heteroatoms, making it a versatile precursor for constructing complex molecules. Its primary research value lies in its role as a rigid scaffold that can rigidify drug candidates, potentially enhancing their affinity for biological targets and improving pharmacokinetic properties . Spirocyclic scaffolds like this one are critical intermediates in the synthesis of compounds for various therapeutic areas. Research into similar 1-oxa-7-azaspiro[4.5]decane derivatives has demonstrated their application in developing potent inhibitors for significant biological targets, such as the Mediator complex-associated cyclin-dependent kinase CDK8, which is a promising target in oncology, particularly for cancers like colorectal cancer . Furthermore, diazaspiro[4.5]decane-based structures have been designed and evaluated as novel chitin synthase inhibitors, showcasing potent in vitro antifungal activity and highlighting the broader utility of this chemotype in infectious disease research . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature that facilitates further synthetic manipulations, allowing researchers to selectively functionalize the molecule during multi-step synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(9-14)13-6-8-16-12/h13H,4-9H2,1-3H3

InChI Key

WRKOVSNHCCVCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 4-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at ambient conditions to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Data

Structural insights into spirocyclic compounds are often derived from X-ray diffraction. For example, the bond angles and torsion angles of the spiro carbon in this compound (if available) would typically be refined using SHELXL, ensuring high accuracy in geometric parameters .

Biological Activity

Tert-butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic compound with notable biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 939793-21-2
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Physical Form : Oil
  • Purity : ≥95%
  • Storage Conditions : Refrigerated

Structural Characteristics

The compound features a spirocyclic structure, which is significant in drug design due to its ability to enhance binding affinity and selectivity towards biological targets.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

  • Inhibition of Enzyme Activity : Research indicates that compounds with spirocyclic structures can effectively inhibit enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several diazaspiro compounds, including this compound. The results showed:

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
This compound5015
Control (Standard Antibiotic)5020

The compound demonstrated moderate antibacterial activity compared to the standard antibiotic used as a control .

2. Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit specific enzymes linked to metabolic pathways:

Enzyme TargetIC50 (µM)% Inhibition at 100 µM
PTP1B2575
α-Amylase3070

These findings suggest that the compound could serve as a lead for developing inhibitors targeting metabolic diseases .

Toxicological Profile

While the biological activity is promising, assessing the safety profile is crucial. The compound has been classified with hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe usage guidelines.

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